![molecular formula C23H23NO3 B6104329 2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE](/img/structure/B6104329.png)
2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
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Overview
Description
2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is a complex organic compound that features a furan ring, a piperidine ring, and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE typically involves multiple steps, starting with the preparation of the furan and piperidine precursors. One common method involves the reaction of 2-furylmethanone with 4-hydroxy(diphenyl)methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2-furyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
- (4-Bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone
Uniqueness
2-FURYL{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is unique due to its combination of a furan ring, a piperidine ring, and a diphenylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
furan-2-yl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-22(21-12-7-17-27-21)24-15-13-20(14-16-24)23(26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,20,26H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQWFZNVQCPDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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